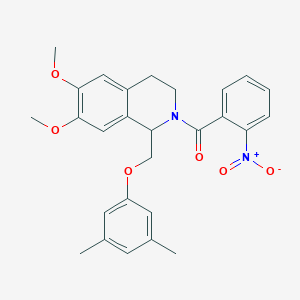![molecular formula C23H23N3O3S B2984699 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone CAS No. 712307-20-5](/img/structure/B2984699.png)
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule with multiple functional groups. It contains a piperazine ring, a benzo[d][1,3]dioxol group, and a quinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring and the benzo[d][1,3]dioxol group would likely contribute to the rigidity of the molecule, while the quinoline group might be involved in π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. For example, the presence of the piperazine ring might increase its solubility in water, while the quinoline group might increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Oxidation Mechanisms
Electrochemical synthesis based on the oxidation of related compounds offers insights into generating arylthiobenzazoles and understanding the mechanisms involved in their formation. A study demonstrated the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone leading to novel arylthiobenzazoles through Michael addition reactions, highlighting a potential pathway for synthesizing compounds similar to the one (Amani & Nematollahi, 2012).
Synthesis and Biological Activities of Piperazine Derivatives
Piperazine derivatives exhibit a range of biological activities. Research on compounds such as 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones revealed significant analgesic and anti-inflammatory activities, offering a basis for exploring the therapeutic potentials of related molecules (Palaska et al., 1993).
Quinoline Derivatives as Synthons
The use of quinoline derivatives as synthons for preparing novel compounds is another area of interest. For instance, 5H-benzoxazolo[3,2-a]quinolin-5-ones have been utilized to synthesize quinolin-5-ones, demonstrating the synthetic versatility of quinoline-related structures (Kim, 1981).
Antimicrobial and Antifungal Applications
Studies on novel chalcones containing piperazine or 2,5-dichlorothiophene moiety have shown promising antimicrobial and antifungal activities, suggesting the potential of piperazine derivatives in developing new therapeutic agents (Tomar et al., 2007).
Synthesis of Dihydropyrimidinone Derivatives
Research into the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a Biginelli synthesis approach highlights innovative methods for creating compounds with potential biological activities (Bhat et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-22(15-30-21-5-1-3-18-4-2-8-24-23(18)21)26-11-9-25(10-12-26)14-17-6-7-19-20(13-17)29-16-28-19/h1-8,13H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXWIGLJLKQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
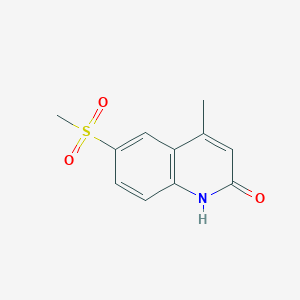
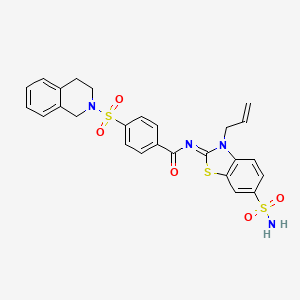
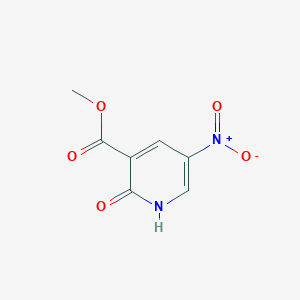
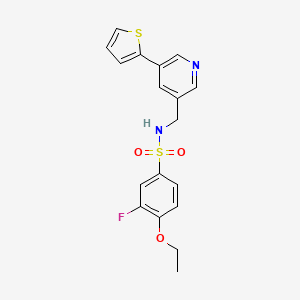
![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)
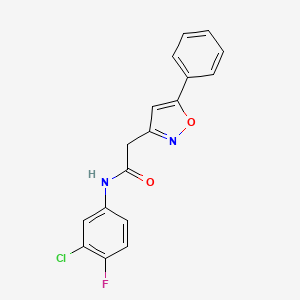
![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)
![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)
